molecular formula C13H10BrN3O2S B1445310 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine CAS No. 889451-24-5

3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1445310
CAS No.: 889451-24-5
M. Wt: 352.21 g/mol
InChI Key: YHNVMTSUQQQPLV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for the MCF-7 and HUVEC cell lines .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound’s interaction with TRKA leads to the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of the intramembrane kinase domain, leading to the inhibition of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique structural features .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits good plasma stability and low inhibitory activity towards a panel of cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKA over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . Its metabolism primarily involves cytochrome P450 isoforms, with CYP2C9 being an exception . The compound’s metabolic stability contributes to its prolonged inhibitory effects on TRKA .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with TRKA . The compound’s activity is influenced by its localization, as it needs to be in proximity to TRKA to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1-tosyl-1H-pyrazolo[3,4-b]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminopyrazolopyridine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which enhances its reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNVMTSUQQQPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (1.8 g, 44.9 mmol, 60% suspension in mineral oil) was added portionwise to a cold (0° C.) solution of 3-bromo-1H-pyrazolo[3,4-b]pyridine (3.7 g, 18.7 mmol) in dry THF (50 mL). After 10 minutes, 4-methylbenzene-1-sulfonyl chloride (5.3 g, 28.0 mmol) was added. The cold bath was removed, and the reaction mixture was left at room temperature overnight. The reaction mixture was placed in an ice bath, diluted with ethyl acetate (200 mL) and carefully quenched with water (20 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers were dried, filtered and concentrated. The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (7:3) to give 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine (4.6 g, 70%) as a solid.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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